Fmoc-N-amido-peg28-acid
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Overview
Description
“Fmoc-N-amido-peg28-acid” is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
“Fmoc-N-amido-peg28-acid” is useful for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Chemical Reactions Analysis
The Fmoc group in “Fmoc-N-amido-peg28-acid” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Scientific Research Applications
Synthesis of Peptide N-alkylamides
Fmoc-N-amido-peg28-acid plays a significant role in the synthesis of peptide N-alkylamides. This method involves the use of Fmoc chemistry and acidolyzable handles like 5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid for the synthesis of these peptides. Such techniques are applied in preparing analogues of Luteinizing Hormone-Releasing Hormone (LHRH), with the entire process supported by high-performance liquid chromatography (HPLC) and mass spectrometric characterization to ensure purity and yield (Songster, Vagner, & Bárány, 2004).
Solid-Phase Synthesis of Protected Peptide Fragments
The utilization of Fmoc-N-amido-peg28-acid is crucial in the solid-phase synthesis of protected peptide fragments. This process involves creating peptide esters and amides that can be cleaved with weak acid, preserving the integrity of the side-chain protection. This method is integral to peptide synthesis, offering a controlled and effective approach to creating peptide fragments (Rink, 1987).
Synthesis of Large Peptide Thioesters
In another application, Fmoc-N-amido-peg28-acid facilitates the synthesis of large peptide thioesters using PEG-based resin. This method has enabled the total synthesis of functional and reversible peptide conjugates, exemplified by the synthesis of a 97 amino-acid long SUMO-1-SEA peptide thioester surrogate (Boll et al., 2014).
Fabrication of Functional Materials
The modification of amino acids and short peptides with Fmoc groups, such as Fmoc-N-amido-peg28-acid, leads to the creation of bio-inspired building blocks for fabricating functional materials. These modified biomolecules demonstrate properties essential for applications in cell cultivation, drug delivery, catalytic, therapeutic, and antibiotic properties, indicating their versatility in material science (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Optimization of Peptide Synthesis
Deep learning has been applied to data from Fmoc deprotection reactions, including those involving Fmoc-N-amido-peg28-acid, to optimize peptide synthesis. This approach predicts the outcome of deprotection reactions and minimizes aggregation events, thereby enhancing the efficiency and quality of peptide synthesis (Mohapatra et al., 2020).
Mechanism of Action
Target of Action
Fmoc-N-amido-peg28-acid, also known as alpha-(9-Fluorenylmethyloxycarbonyl)amino-27(ethyleneglycol)-omega-propionicacid, is primarily used in the modification and functionalization of biomolecules, particularly in peptide and protein chemistry . The compound’s primary targets are therefore the amino groups of these biomolecules .
Mode of Action
The mode of action of Fmoc-N-amido-peg28-acid involves the Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The carboxyl group of the compound can be involved in various coupling reactions and bioconjugation processes .
Biochemical Pathways
The biochemical pathways affected by Fmoc-N-amido-peg28-acid are those involved in peptide and protein synthesis . The compound’s integration into these synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Pharmacokinetics
The pharmacokinetics of Fmoc-N-amido-peg28-acid are influenced by its polyethylene glycol (PEG) spacer. This PEG spacer improves the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of Fmoc-N-amido-peg28-acid’s action is the successful modification and functionalization of biomolecules, particularly peptides and proteins . This allows for the synthesis of peptides of significant size and complexity .
Action Environment
The action of Fmoc-N-amido-peg28-acid can be influenced by environmental factors such as pH and temperature. For instance, the Fmoc group can be deprotected under basic conditions . Additionally, the compound should be stored at -20℃, protected from light and moisture, to maintain its stability .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H129NO32/c76-73(77)9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-75-74(78)107-67-72-70-7-3-1-5-68(70)69-6-2-4-8-71(69)72/h1-8,72H,9-67H2,(H,75,78)(H,76,77) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHKAWKNBNMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H129NO32 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1544.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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